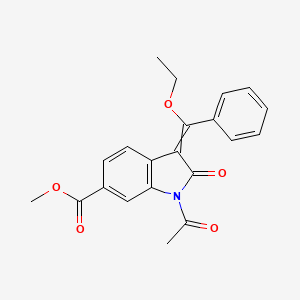

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

Description

This compound, with the molecular formula C₃₁H₃₃N₅O₄ (molecular weight 540.6 g/mol), is characterized by a 2-indolinone core substituted with acetyl (position 1), 1-ethoxy-1-phenylmethylene (position 3), and methoxycarbonyl (position 6) groups . Key properties include:

Properties

IUPAC Name |

methyl 1-acetyl-3-[ethoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5/c1-4-27-19(14-8-6-5-7-9-14)18-16-11-10-15(21(25)26-3)12-17(16)22(13(2)23)20(18)24/h5-12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLGYOTXIPMWNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C1C2=C(C=C(C=C2)C(=O)OC)N(C1=O)C(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-acetylindolin-2-one with ethyl benzoylacetate under acidic conditions, followed by esterification and methoxylation reactions . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Chemical Reactions Analysis

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone exerts its effects involves interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the Methylene Group

(a) 1-Acetyl-3-(1-methoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone

- Key difference : Methoxy (OCH₃) replaces ethoxy (OCH₂CH₃) at the methylene group.

- Molecular formula: C₂₀H₁₇NO₅ (MW 351.4 g/mol) .

- Impact: Reduced molecular weight and hydrophobicity compared to the ethoxy variant.

(b) 1-Acetyl-3-(1-ethoxy-1-ethylmethylene)-6-ethoxycarbonyl-2-indolinone

Pharmacologically Relevant Derivatives

(a) Nintedanib (3-Z-[1-(4-(N-((4-methyl-piperazin-1-yl)-methylcarbonyl)-N-methyl-amino)-anilino)-1-phenyl-methylene]-6-methoxycarbonyl-2-indolinone)

- Key feature : Incorporates a 4-methyl-piperazine moiety, enhancing kinase inhibitory activity.

- Application : Clinically approved for idiopathic pulmonary fibrosis and metastatic colorectal cancer due to anti-angiogenic properties .

- Comparison : The piperazine substituent increases molecular complexity and bioavailability compared to simpler analogues like the target compound.

(b) Halogenated Derivatives (e.g., Compound 458)

- Structure: Contains 3,5-dibromo substituents on the anilino group .

- This modification may also increase metabolic stability.

Physicochemical and Spectroscopic Comparisons

Stability and Reactivity Considerations

Biological Activity

1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone is a member of the indolinone family, known for its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, which make it a valuable candidate for drug development.

The molecular formula of this compound is with a molecular weight of 365.4 g/mol. Its structure features several functional groups that contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H19NO5 |

| Molecular Weight | 365.4 g/mol |

| Functional Groups | Ketone, Ether, Ester |

Synthesis

The synthesis of this compound involves multi-step organic reactions. A common method includes the condensation of 1-acetyl-2-indolinone with ethyl phenylacetate under basic conditions, typically using sodium ethoxide or potassium tert-butoxide as a catalyst. This process yields the desired compound through a series of cyclization and acetylation steps.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to inhibit certain kinases involved in cell signaling pathways associated with inflammation and cancer progression. The compound's ability to modulate these pathways suggests potential therapeutic applications.

Anticancer Properties

Research indicates that indolinones, including this compound, exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines.

Anti-inflammatory Effects

This compound has been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial effects against certain bacterial strains, indicating a broader spectrum of biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to a significant decrease in cell proliferation in breast cancer cell lines (MCF7) compared to untreated controls.

- Anti-inflammatory Study : A study assessed the compound's effect on lipopolysaccharide-induced inflammation in macrophages, showing a reduction in TNF-alpha levels by approximately 40% after treatment.

- Antimicrobial Study : The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays.

Q & A

Basic: What are the established synthetic routes for 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone?

The compound is synthesized via a multi-step procedure involving condensation reactions. A common method starts with methyl 2-indolinone-6-carboxylate, which undergoes a reaction with triethyl orthobenzoate in acetic anhydride to form the ethoxy-phenylmethylene substituent. Acetylation of the indolinone nitrogen completes the synthesis . Key variables include solvent choice (e.g., ethanol or dichloromethane) and reaction time, which influence yield and purity.

Basic: How is the structure of this compound validated in synthetic workflows?

Structural validation employs spectroscopic techniques:

- NMR : Confirms substitution patterns (e.g., acetyl and methoxycarbonyl groups).

- Mass spectrometry : ESI-MS data (e.g., m/z 502 [M-H]+ in derivatives) verifies molecular weight .

- TLC : Rf values (e.g., 0.5–0.6 in methylene chloride/methanol systems) monitor reaction progress .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Optimization requires systematic variation of:

- Catalysts : Transition metals (e.g., Pd or Pt) enhance cyclization efficiency .

- Temperature : Elevated temperatures (80–100°C) accelerate condensation but may increase side products.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . Comparative studies using HPLC purity data (e.g., >97% in optimized conditions) are critical .

Advanced: What reaction mechanisms govern its derivatization, such as substitutions at the phenylmethylene group?

The ethoxy-phenylmethylene moiety undergoes nucleophilic substitution or aminolysis. For example, reacting with 4-(cyclohexyl-methyl)-aniline replaces the ethoxy group via an SN1 mechanism, forming derivatives like 3-Z-[1-(4-substituted-anilino)-1-phenylmethylene] analogs. Reaction kinetics depend on the nucleophile’s basicity and solvent polarity .

Advanced: How can contradictory data in synthetic protocols (e.g., varying Rf values) be resolved?

Discrepancies in Rf values (e.g., 0.5 vs. 0.6 for similar derivatives) may arise from silica gel batch variability or solvent ratios. To resolve:

- Standardize TLC conditions : Use pre-coated plates and fixed mobile phases (e.g., methylene chloride:methanol 10:1) .

- Cross-validate with HPLC : Compare retention times and peak areas for consistency .

Advanced: What strategies enable functionalization for structure-activity relationship (SAR) studies?

Derivatization focuses on:

- Amino substitutions : Reacting with amines (e.g., 4-(N-benzyl-N-methyl-aminomethyl)-aniline) introduces polar groups, altering bioavailability .

- Electrophilic modifications : Acetylation or sulfonation at the indolinone core enhances metabolic stability .

- Bioisosteric replacements : Replacing methoxycarbonyl with ethoxycarbonyl modulates lipophilicity .

Methodological: How is purity assessed and maintained during large-scale synthesis?

- Analytical chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Recrystallization : Ethanol/water mixtures remove impurities while preserving the indolinone core .

- Storage : Anhydrous conditions at -20°C prevent hydrolysis of the acetyl group .

Methodological: What computational tools predict interactions with biological targets?

- Molecular docking : Software like AutoDock models binding to kinases or GPCRs, leveraging the compound’s planar indolinone core for π-π interactions .

- DFT calculations : Predict electrophilic sites (e.g., the methoxycarbonyl group) prone to nucleophilic attack .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH stability : The acetyl group hydrolyzes in acidic conditions (pH < 4), necessitating buffered formulations .

- Thermal degradation : TGA-DSC analyses show decomposition above 200°C, guiding lyophilization protocols .

Advanced: What in vitro assays are recommended to evaluate its pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.